molecular formula C25H31NO3 B11607871 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11607871
M. Wt: 393.5 g/mol
InChI Key: UEVZWABIUGWGHL-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes multiple methyl groups and a methoxyphenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic amines under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is crucial in industrial settings to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products

Scientific Research Applications

9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as an intercalating agent in DNA studies.

    Medicine: Explored for its anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anti-cancer research. The compound also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a methoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

9-(2-methoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C25H31NO3/c1-24(2)11-16-22(18(27)13-24)21(15-9-7-8-10-20(15)29-6)23-17(26(16)5)12-25(3,4)14-19(23)28/h7-10,21H,11-14H2,1-6H3

InChI Key

UEVZWABIUGWGHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

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